REACTION_CXSMILES
|
C1(=O)[N:5]([C:6]2[C:11]([N:12]3C(=O)C4=CC=CC=C4C3=O)=[N:10][C:9]3=[N:23][S:24][N:25]=[C:8]3[N:7]=2)C(=O)C2=CC=CC=C12.NN>>[NH2:12][C:11]1[C:6]([NH2:5])=[N:7][C:8]2=[N:25][S:24][N:23]=[C:9]2[N:10]=1
|
Name
|
5,6-diphthalimido-[1,2,5]thiadiazolo[3,4-b]pyrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1C1=NC=3C(N=C1N1C(C=4C(C1=O)=CC=CC4)=O)=NSN3)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=2C(N=C1N)=NSN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |